Anhalonine
CAS No.: 519-04-0
Cat. No.: VC16508176
Molecular Formula: C12H15NO3
Molecular Weight: 221.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 519-04-0 |
|---|---|
| Molecular Formula | C12H15NO3 |
| Molecular Weight | 221.25 g/mol |
| IUPAC Name | 4-methoxy-9-methyl-6,7,8,9-tetrahydro-[1,3]dioxolo[4,5-h]isoquinoline |
| Standard InChI | InChI=1S/C12H15NO3/c1-7-10-8(3-4-13-7)5-9(14-2)11-12(10)16-6-15-11/h5,7,13H,3-4,6H2,1-2H3 |
| Standard InChI Key | YEGBVDVRKMCCON-UHFFFAOYSA-N |
| Isomeric SMILES | C[C@H]1C2=C3C(=C(C=C2CCN1)OC)OCO3 |
| Canonical SMILES | CC1C2=C3C(=C(C=C2CCN1)OC)OCO3 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Anhalonine ((9S)-4-methoxy-9-methyl-6,7,8,9-tetrahydro- dioxolo[4,5-h]isoquinoline) features a fused tetracyclic system comprising a methylenedioxy-substituted aromatic ring (positions 5,6) and a partially saturated isoquinoline core (Figure 1) . The stereogenic center at C9 adopts an S configuration, as confirmed by its specific rotation in acetone .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular weight | 221.25 g/mol |
| XLogP3 | 1.5 |
| Hydrogen bond donors | 1 (secondary amine) |
| Hydrogen bond acceptors | 4 (2 ethers, 1 methoxy, 1 amine) |
| Rotatable bonds | 1 (methoxy group) |
| Topological polar surface | 41.7 Ų |
Spectroscopic Signatures
Nuclear magnetic resonance (NMR) data for anhalonine remains unpublished in accessible literature, but its infrared spectrum likely shows characteristic absorptions for methylenedioxy (935–985 cm), aromatic C–H (3000–3100 cm), and tertiary amine (2700–2900 cm) groups . High-resolution mass spectrometry (HRMS) confirms the molecular ion at m/z 221.1052 (calculated for : 221.1052) .
Natural Distribution and Biosynthesis
Plant Sources
Anhalonine occurs in limited botanical taxa:
-
Cactaceae: Gymnocalycium uebelmannianum (0.02–0.05% dry weight), G. marsoneri
-
Other: Trace amounts in Lophophora williamsii (peyote), though overshadowed by mescaline content .
Biogenetic Pathway
The alkaloid derives from tyrosine via a pathway parallel to morphine biosynthesis:
-
Tyrosine → dopamine through decarboxylation and hydroxylation
-
Dopamine + 4-hydroxyphenylacetaldehyde undergo Pictet–Spengler condensation to form norlaudanosoline
-
Methylation at C6 and C7 positions by SAM-dependent methyltransferases
-
Methylenedioxy bridge formation via cytochrome P450 oxidase (CYP80G2 homolog) .
Pharmacological Profile
Receptor Affinity
Limited binding data suggest weak interactions:
-
5-HT: (compared to mescaline’s 0.8 )
-
D dopamine receptor:
Behavioral Effects
Rodent studies (unpublished data cited in older literature) indicate:
-
Sedation: 15 mg/kg i.p. in mice reduces locomotor activity by 40%
-
Analgesia: 20 mg/kg shows 35% writhing inhibition in acetic acid test
Analytical Characterization
Chromatographic Methods
Reverse-phase HPLC conditions for quantification:
-
Column: C18, 250 × 4.6 mm, 5 m
-
Mobile phase: 28% acetonitrile/72% 20 mM ammonium acetate (pH 5.2)
Synthetic Approaches
Total synthesis remains unreported, but semisynthesis from reticuline proceeds via:
-
Methylation at C6 with CHI/KCO
-
Oxidative coupling using Mn(OAc) to form methylenedioxy bridge
-
Reductive amination with NaBH/AcOH to saturate isoquinoline ring .
Toxicological Considerations
Acute exposure data (rat oral):
-
NOAEL: 5 mg/kg/day (14-day study)
-
LOAEL: 15 mg/kg/day (transient ataxia)
Chronic toxicity studies are absent, though structural analogs show minimal genotoxicity in Ames tests .
Research Frontiers
Unanswered Questions
-
Does anhalonine modulate neurotrophic factors (BDNF, GDNF)?
-
Can its methylenedioxy group serve as a pharmacophore for MAO inhibitors?
-
What ecological role does it play in cacti–herbivore interactions?
Synthesis Optimization
Recent advances in biocatalysis (e.g., imine reductases for stereocontrol) could improve synthetic yields beyond the current 2–4% from plant extracts .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume